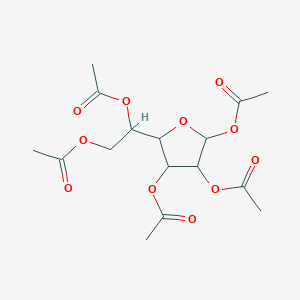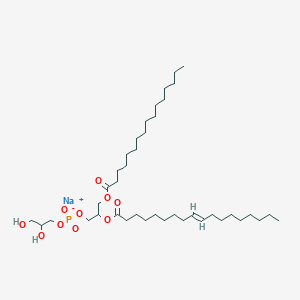![molecular formula C11H16N2O5S B12318705 2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid](/img/structure/B12318705.png)
2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin is a water-soluble B-vitamin that serves as a coenzyme for carboxylase enzymes, which are involved in critical metabolic processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Biotin Diacid retains the essential biochemical properties of biotin, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Biotin Diacid can be synthesized through the chemical modification of biotin. One common method involves the reaction of biotin with lysine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of Biotin Diacid often involves microbial fermentation processes. Genetically engineered strains of microorganisms, such as Escherichia coli, are used to produce biotin, which is then chemically modified to obtain Biotin Diacid. This method is preferred due to its cost-effectiveness and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: Biotin Diacid undergoes various chemical reactions, including:
Oxidation: Biotin Diacid can be oxidized to form biotin sulfoxide and biotin sulfone.
Reduction: Reduction of Biotin Diacid can yield biotin and lysine.
Substitution: Biotin Diacid can participate in nucleophilic substitution reactions, where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products:
Oxidation: Biotin sulfoxide, biotin sulfone.
Reduction: Biotin, lysine.
Substitution: Various biotinylated derivatives.
Wissenschaftliche Forschungsanwendungen
Biotin Diacid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in biotinylation techniques for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISA), for detecting biotinylated molecules.
Industry: Applied in the production of biotinylated enzymes and other biotinylated products for various industrial processes
Wirkmechanismus
Biotin Diacid exerts its effects by serving as a coenzyme for carboxylase enzymes. It facilitates the transfer of carboxyl groups in metabolic reactions, thereby playing a crucial role in gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The molecular targets of Biotin Diacid include acetyl-CoA carboxylase, pyruvate carboxylase, and propionyl-CoA carboxylase . These enzymes are involved in key metabolic pathways that regulate energy production and biosynthesis of essential biomolecules .
Vergleich Mit ähnlichen Verbindungen
Biotin: The parent compound of Biotin Diacid, essential for various metabolic processes.
Biotin Methyl Ester: A derivative of biotin used in similar applications but with different solubility properties.
Diaminobiotin: Another biotin derivative with two amino groups, used in biotinylation techniques.
Uniqueness of Biotin Diacid: Biotin Diacid is unique due to its dual functionality, combining the properties of biotin and lysine. This allows it to participate in a broader range of biochemical reactions and enhances its utility in biotinylation and labeling techniques .
Eigenschaften
IUPAC Name |
2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c14-9(15)5(10(16)17)2-1-3-7-8-6(4-19-7)12-11(18)13-8/h5-8H,1-4H2,(H,14,15)(H,16,17)(H2,12,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJBVGZSIAZDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid](/img/structure/B12318625.png)

![8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12318631.png)


![1-(3-Hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12318649.png)



![5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B12318683.png)
![tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate](/img/structure/B12318690.png)



